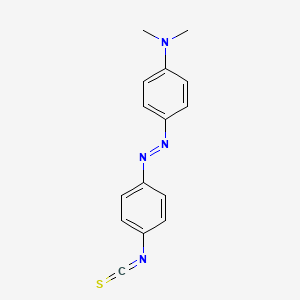

4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate

Description

The exact mass of the compound 4-((4-Isothiocyanatophenyl)azo)-N,N-dimethylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-isothiocyanatophenyl)diazenyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-19(2)15-9-7-14(8-10-15)18-17-13-5-3-12(4-6-13)16-11-20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWZKAVBSQAVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201039777 | |

| Record name | Benzenamine, 4-[2-(4-isothiocyanatophenyl)diazenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201039777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7612-98-8 | |

| Record name | 4-N,N-Dimethylaminoazobenzene-4′-isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7612-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(N,N-Dimethylaminoazobenzene)-4'-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007612988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-isothiocyanatophenyl)diazenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201039777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-isothiocyanatophenyl)azo]-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate (DABITC) for Advanced Protein Analysis

Introduction: A Chromophoric Tool for Unraveling Protein Sequences

For researchers, scientists, and professionals in drug development, the precise determination of a protein's primary structure is a cornerstone of molecular characterization. 4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate, commonly known as DABITC, has established itself as a pivotal reagent in this endeavor. Its unique chemical properties, particularly its chromophoric nature, offer distinct advantages in the sequential analysis of amino acids from the N-terminus of peptides and proteins. This guide provides a comprehensive technical overview of DABITC, from its fundamental chemical properties to its practical application in the laboratory, with a focus on the underlying principles that govern its utility.

Core Chemical and Physical Properties of DABITC

Understanding the intrinsic properties of DABITC is fundamental to its effective application. DABITC is an orange to brown crystalline powder, a characteristic owing to the extensive conjugated system of its azobenzene core.[1] This conjugation is also responsible for its most valuable feature: its color, which allows for the visual and spectrophotometric tracking of its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄N₄S | [2][3] |

| Molecular Weight | 282.36 g/mol | [2][4] |

| Appearance | Orange to Brown powder/crystal | [1] |

| CAS Number | 7612-98-8 | [2] |

| Melting Point | 167-171 °C | [2] |

Solubility Profile

-

High Solubility: Pyridine (solutions should be used immediately as it can decompose)[2], Acetone (especially when boiling)[2]

-

General Solubility: Soluble in many organic solvents.[5]

-

Low Solubility: Water (inferred from its hydrophobic nature)[5]

It is crucial to note that DABITC is sensitive to moisture and should be handled accordingly.[2]

The Chemistry of Protein Sequencing with DABITC: The Edman Degradation

DABITC is a potent tool for N-terminal amino acid sequencing via the Edman degradation method.[6] This process involves a cyclical, three-step chemical reaction that sequentially removes and identifies one amino acid at a time from the N-terminus of a peptide. The key advantage of DABITC over the traditional Edman reagent, phenyl isothiocyanate (PITC), is that its derivatives are intensely colored, allowing for detection in the visible range and enhancing the sensitivity of the analysis.[6]

Reaction Mechanism

The Edman degradation using DABITC proceeds through a well-defined reaction sequence:

-

Coupling: Under mildly alkaline conditions (typically using pyridine or a similar base), the isothiocyanate group (-N=C=S) of DABITC undergoes a nucleophilic attack by the uncharged N-terminal α-amino group of the peptide. This forms a 4-(N,N-dimethylamino)azobenzene-4'-thiocarbamoyl (DABTC) peptide derivative. The solution often appears blue at this stage.[6]

-

Cleavage: In the presence of a strong anhydrous acid, such as trifluoroacetic acid (TFA), the sulfur atom of the thiocarbamoyl group attacks the carbonyl carbon of the first peptide bond. This cleaves the N-terminal amino acid as a thiazolinone derivative (anilinothiazolinone or ATZ), leaving the rest of the peptide chain intact but one residue shorter.

-

Conversion: The unstable thiazolinone derivative is then extracted into an organic solvent and converted to a more stable 4-(N,N-dimethylamino)azobenzene-4'-thiohydantoin (DABTH) amino acid derivative by treatment with aqueous acid. This final product is typically red and can be readily identified by chromatography.[6]

Caption: Workflow of the Edman Degradation using DABITC.

Spectroscopic Properties and Quantitative Analysis

The chromophoric azobenzene moiety of DABITC and its derivatives is central to their utility, allowing for sensitive detection using UV-Visible spectrophotometry.

Molar Absorptivity

While DABITC and its derivatives are known to absorb strongly in the visible range, specific molar absorptivity (ε) values are not consistently reported across publicly available literature. The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is a critical parameter for quantitative analysis, as defined by the Beer-Lambert law (A = εbc).

For rigorous quantitative work, it is recommended that researchers determine the molar absorptivity of their specific DABTH-amino acid standards under their experimental conditions. This can be achieved by preparing solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax).

HPLC Analysis of DABTH-Amino Acids

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and identification of the DABTH-amino acid derivatives produced in each cycle of the Edman degradation.[7] The colored nature of these compounds allows for their detection using a visible-wavelength detector, which can reduce baseline noise compared to UV detection.[7]

A typical HPLC setup for DABTH-amino acid analysis involves:

-

Column: A reversed-phase column, such as a C18 or a specialized column for these derivatives, is commonly used.[7]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile/isopropanol mixture) is employed to elute the different DABTH-amino acids based on their hydrophobicity.[7]

-

Detection: A UV-Visible detector set to the λmax of the DABTH-amino acids (in the visible range).

The identification of each amino acid is achieved by comparing the retention time of the unknown peak with that of known DABTH-amino acid standards.

Experimental Protocol: N-Terminal Sequencing with DABITC

The following is a generalized, step-by-step protocol for the manual N-terminal sequencing of a peptide using DABITC. This protocol should be optimized for specific peptides and laboratory conditions.

Materials and Reagents:

-

Purified peptide sample (lyophilized)

-

DABITC solution (e.g., 10 mg/mL in pyridine)

-

Pyridine

-

Trifluoroacetic acid (TFA), anhydrous

-

Heptane

-

Ethyl acetate

-

Aqueous HCl (e.g., 1 M)

-

DABTH-amino acid standards

-

HPLC system with a C18 column and UV-Vis detector

Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized peptide in a suitable buffer (e.g., 50% aqueous pyridine) to a concentration of approximately 1-5 nmol.

-

-

Coupling Reaction:

-

To the peptide solution, add an excess of the DABITC solution.

-

Incubate the reaction mixture at an elevated temperature (e.g., 50-70°C) for 30-60 minutes. The solution should turn a bluish color.

-

-

Extraction of Excess Reagent:

-

After the coupling reaction, add a mixture of heptane and ethyl acetate to the reaction tube.

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully remove and discard the upper organic phase containing excess DABITC and by-products.

-

Repeat the extraction step 2-3 times to ensure complete removal of interfering substances.

-

Dry the aqueous phase containing the DABTC-peptide under a stream of nitrogen or in a vacuum centrifuge.

-

-

Cleavage Reaction:

-

To the dried DABTC-peptide, add anhydrous TFA.

-

Incubate at a controlled temperature (e.g., 50°C) for 10-15 minutes.

-

Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.

-

-

Extraction of the Thiazolinone Derivative:

-

Add a small volume of a suitable organic solvent (e.g., ethyl acetate) to the dried residue.

-

The thiazolinone derivative of the N-terminal amino acid will dissolve in the organic phase, while the remaining peptide remains as a pellet.

-

Carefully transfer the organic supernatant to a new tube.

-

The remaining peptide pellet can be dried and subjected to the next cycle of Edman degradation.

-

-

Conversion to DABTH-Amino Acid:

-

Dry the organic phase containing the thiazolinone derivative.

-

Add aqueous HCl to the residue.

-

Incubate at an elevated temperature (e.g., 80°C) for 10-20 minutes to facilitate the conversion to the stable DABTH-amino acid. The solution should turn red.

-

Dry the sample completely.

-

-

HPLC Analysis:

-

Dissolve the dried DABTH-amino acid in a suitable solvent for HPLC injection (e.g., the initial mobile phase).

-

Inject the sample onto the HPLC system.

-

Run a pre-determined gradient program to separate the DABTH-amino acids.

-

Identify the amino acid by comparing the retention time of the peak to that of the DABTH-amino acid standards.

-

Caption: Experimental workflow for one cycle of manual Edman degradation using DABITC.

Comparative Analysis: DABITC vs. PITC

The primary advantage of DABITC over the traditional Edman reagent, PITC, lies in its chromophoric properties.

| Feature | DABITC | PITC |

| Detection | Visible range | UV range (typically ~254 nm) |

| Sensitivity | High (picomole levels) | Moderate |

| Derivative Color | Colored (DABTC - blue, DABTH - red) | Colorless |

| Baseline Noise | Potentially lower in the visible range | Can be higher due to UV-absorbing contaminants |

| Cost | Generally higher | Lower |

The choice between DABITC and PITC often depends on the specific requirements of the analysis, including the amount of sample available and the desired level of sensitivity.

Safety and Handling

DABITC is a chemical reagent and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors.[8] Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place, protected from moisture.

-

Disposal: Dispose of waste according to institutional and local regulations.[8]

Conclusion: A Valuable Asset in Proteomics

This compound remains a valuable and powerful tool for the N-terminal sequencing of proteins and peptides. Its distinct chromophoric properties provide a clear advantage in terms of detection sensitivity and can simplify the analytical workflow. By understanding the fundamental chemical principles of its reaction with amino acids and adhering to robust experimental protocols, researchers can effectively leverage DABITC to elucidate the primary structure of proteins, a critical step in advancing our understanding of biological systems and in the development of novel therapeutics.

References

- ResearchGate. (n.d.). and the molar absorptivity of some amino acids in the ninhydrin reaction conditions a. ResearchGate.

- Zaitoun, M. (2025). A kinetic-Spectrophotometric method for the determination of glucose in solutions. ResearchGate.

- Rao, V. R., et al. (2012). Protein Glycation in Diabetes as Determined by Mass Spectrometry. PMC.

- ResearchGate. (n.d.). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20.... ResearchGate.

- Zhang, X., et al. (2022). Noninvasive Spectroscopic Detection of Blood Glucose and Analysis of Clinical Research Status. PMC.

- CSB/SJU. (n.d.). Lab 2 Spectrophotometric Measurement of Glucose. CSB/SJU.

- HSR Research. (n.d.). GUIDELINES AND PROTOCOLS Protein Characterization Protein/peptide analysis by HPLC/MS and MS/MS. HSR Research.

- D'Aniello, A., et al. (2007). -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC.

- ResearchGate. (n.d.). Spectrophotometric Analysis of Tears to Determine Blood Glucose Concentration of Type-2 Diabetic Patients. ResearchGate.

- ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC.

- Abd-El-Haleem, D., et al. (2023). Analysis of glucose concentrations in blood solutions using FTIR and Raman spectroscopy methods. PMC.

- CellMosaic. (n.d.). AEX HPLC Analysis of Peptide, Protein, Oligo, and Bioconjugate. CellMosaic.

- D'Aniello, A., et al. (2007). -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC.

- Modrzyński, J., Christensen, M. V., & Brandt, A. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. NIH.

- Ghanghoria, R., et al. (2024). Water-Dispersible Supramolecular Nanoparticles Formed by Dicarboxyl-bis-pillar[2]arene/CTAB Host–Guest Interaction as an Efficient Delivery System of Quercetin. MDPI.

- Anders, C., et al. (2003). Using Amino Acid Analysis to Determine Absorptivity Constants. BioPharm International.

- Lestari, W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research.

- Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book. CORE.

- Chang, J. Y., Creaser, E. H., & Hughes, G. J. (1976). 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis. PubMed.

- University of Cambridge. (n.d.). Supplementary Information. University of Cambridge.

- IMGT. (2001). Formula of the 20 common amino acids and structural details of the side chains. IMGT.

Sources

- 1. agilent.com [agilent.com]

- 2. This compound | 7612-98-8 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Solvent Miscibility Table [sigmaaldrich.com]

DABITC chromophore mechanism of action

An In-Depth Technical Guide to the DABITC Chromophore: Mechanism and Application in Protein Sequencing

Executive Summary

4-NN-Dimethylaminoazobenzene 4'-isothiocyanate (DABITC) is a chromophoric chemical reagent pivotal to the sequential analysis of amino acids in peptides and proteins. As a derivative of the foundational Edman degradation chemistry, DABITC offers significant enhancements in sensitivity and ease of detection. Its core mechanism involves the reaction of its isothiocyanate group with the N-terminal amino acid of a peptide, followed by acid-catalyzed cleavage. This process releases the derivatized amino acid as a brightly colored 4-NN-dimethylaminoazobenzene-4'-thiohydantoin (DABTH) compound, which can be readily identified using techniques like thin-layer or high-performance liquid chromatography. The defining feature of DABITC is its intense color, stemming from the azobenzene chromophore, which permits the detection of picomole quantities of amino acids without the need for complex visualization methods. This guide provides a comprehensive overview of the DABITC mechanism, detailed experimental protocols, and its application in modern protein science, serving as a technical resource for researchers and drug development professionals.

Introduction: The Imperative of Protein Sequencing

The primary structure of a protein—the linear sequence of its constituent amino acids—dictates its three-dimensional fold, and consequently, its biological function. Elucidating this sequence is a cornerstone of molecular biology and proteomics. The Edman degradation, developed by Pehr Edman, was a revolutionary method that allowed for the stepwise removal and identification of amino acids from the N-terminus of a peptide without hydrolyzing the entire chain.[1][2] The classic Edman reagent, phenyl isothiocyanate (PITC), reacts with the N-terminal amine, which is then cleaved and converted into a phenylthiohydantoin (PTH) derivative for identification.[3][4]

While robust, the detection of PTH-amino acids requires UV spectrophotometry. This limitation spurred the development of modified reagents with enhanced detection properties. DABITC was synthesized precisely for this purpose, integrating a potent chromophore into the isothiocyanate structure to create a reagent that dramatically improves the sensitivity and simplicity of sequence analysis.[5][6]

The DABITC Chromophore: Structure and Physicochemical Properties

DABITC, or 4-(Dimethylamino)azobenzene-4'-isothiocyanate, is an aromatic compound distinguished by two key functional moieties: the reactive isothiocyanate group (-N=C=S) and the extensive azobenzene chromophore system. It is the interplay between these two groups that defines its utility.

-

Isothiocyanate Group: This functional group is highly electrophilic and reacts specifically with primary and secondary amines, such as the uncharged N-terminal α-amino group of a peptide, under mildly alkaline conditions.[1][7]

-

Azobenzene Chromophore: The dimethylaminoazobenzene portion of the molecule is a strong chromophore, absorbing light intensely in the visible spectrum. This property imparts a deep color to DABITC and its derivatives, enabling visual detection at low concentrations and forming the basis of its high sensitivity.[5][6]

Table 1: Physicochemical Properties of DABITC

| Property | Value | Source |

| Chemical Name | 4-(Dimethylamino)azobenzene 4'-isothiocyanate | [8] |

| Molecular Formula | C₁₅H₁₄N₄S | [8] |

| Molecular Weight | 282.37 g/mol | [8] |

| Appearance | Orange to Brown Crystalline Powder | [8] |

| Canonical SMILES | CN(C)c1ccc(N=Nc2ccc(SC#N)cc2)cc1 | [9] |

| Key IR Absorption | ~2150 cm⁻¹ (-N=C=S stretch) | [5] |

The Core Mechanism of Action: A Self-Validating Two-Step Process

The DABITC-based sequencing reaction proceeds via the Edman degradation pathway but with the significant advantage of a built-in visual validation system. The reaction is characterized by a distinct sequence of color changes that correspond to specific chemical transformations, providing real-time feedback on the progress of the sequencing cycle.[5][6]

Step 1: Coupling Reaction (Formation of the DABTC-Peptide)

Under mildly alkaline conditions (pH 8-9), the N-terminal α-amino group of the peptide is deprotonated, rendering it nucleophilic. It attacks the electrophilic carbon atom of the DABITC isothiocyanate group. This coupling reaction forms a 4-NN-dimethylaminoazobenzene-4'-thiocarbamoyl (DABTC) derivative, where the DABITC moiety is covalently linked to the peptide's N-terminus.

-

Causality: The alkaline environment is critical. An acidic pH would protonate the N-terminal amine, inhibiting its nucleophilicity and preventing the coupling reaction. The initial mixture containing the purple DABITC reagent turns blue upon formation of the DABTC-peptide derivative.[5][6]

Step 2: Cleavage and Cyclization (Formation of the DABTH-Amino Acid)

The peptide is then treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) vapor.[5][6] The acid catalyzes two concerted events:

-

The sulfur atom of the thiocarbamoyl group attacks the carbonyl carbon of the first peptide bond.

-

The peptide bond is cleaved, releasing the remainder of the peptide chain intact and forming an unstable thiazolinone derivative of the N-terminal amino acid.

This thiazolinone derivative is then extracted and gently heated in the presence of aqueous acid, which induces its rearrangement into the more stable 4-NN-dimethylaminoazobenzene-4'-thiohydantoin (DABTH) amino acid derivative. This final product has a characteristic red color.[5][6]

-

Trustworthiness: The observable color change from purple (DABITC) to blue (DABTC-peptide) to red (DABTH-amino acid) serves as a self-validating system, confirming that the coupling, cleavage, and cyclization steps have proceeded correctly.[6]

Caption: The two-step mechanism of DABITC-based Edman degradation.

Experimental Workflow and Protocols

The practical application of DABITC sequencing involves a cyclical process where each cycle reveals one amino acid from the N-terminus. The overall workflow is systematic and can be performed manually with basic laboratory equipment.

Caption: General experimental workflow for protein sequencing using DABITC.

Protocol 1: Manual DABITC-Edman Degradation (Single Cycle)

This protocol outlines a non-extraction method suitable for sequencing the first few N-terminal residues.

-

Sample Preparation: Place 1-5 nmol of the purified peptide or protein into a small reaction tube. Lyophilize to complete dryness.

-

Coupling:

-

Prepare a coupling solution of 50% aqueous pyridine.

-

Prepare a 2.5 mg/mL solution of DABITC in pyridine.

-

Add 20 µL of the coupling solution and 10 µL of the DABITC solution to the dried peptide.

-

Vortex briefly, then incubate at 50°C for 1 hour. The solution should turn from purple to blueish.

-

-

Drying: Dry the sample completely under vacuum to remove the pyridine and water.

-

Cleavage:

-

Add 20-30 µL of anhydrous trifluoroacetic acid (TFA) to the dried sample.

-

Incubate at 50°C for 15 minutes.

-

-

Drying: Dry the sample again completely under vacuum to remove the TFA. The residue contains the chain-shortened peptide and the cleaved thiazolinone derivative.

-

Extraction & Conversion:

-

Add 50 µL of water and 100 µL of ethyl acetate to the tube.

-

Vortex vigorously to extract the thiazolinone derivative into the upper organic (ethyl acetate) phase.

-

Carefully remove the organic phase and transfer it to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Add 20 µL of 20% aqueous TFA to the dried extract and heat at 80°C for 10 minutes to convert the derivative to the stable, red DABTH-amino acid.

-

Dry the final sample in preparation for analysis.

-

-

Next Cycle: The aqueous phase remaining in the original tube contains the peptide, now shortened by one residue. It can be dried and subjected to another cycle of steps 2-6.

Protocol 2: Identification of DABTH-Amino Acids by 2D-TLC

This method provides excellent separation for most DABTH-amino acid derivatives.[5][6]

-

Preparation: Spot a small amount (10-50 pmol) of the prepared DABTH-amino acid sample onto the corner of a polyamide sheet (e.g., 5x5 cm).

-

First Dimension:

-

Develop the chromatogram in the first dimension using a solvent system of Water : Acetic Acid (2:1, v/v) .

-

Allow the solvent front to travel to near the top of the sheet.

-

Air-dry the sheet completely.

-

-

Second Dimension:

-

Rotate the sheet 90 degrees.

-

Develop the chromatogram in the second dimension using a solvent system of Toluene : n-Hexane : Acetic Acid (2:1:1, by vol.) .

-

Allow the solvent front to travel to near the top.

-

-

Visualization:

-

Air-dry the sheet completely.

-

The DABTH-amino acids will appear as distinct red spots. Unreacted DABITC will be a hatched spot, and by-products may appear blue or purple.[5]

-

Identify the amino acid by comparing the position of the unknown spot to a standard map of DABTH-amino acids run under identical conditions.

-

Data Interpretation and Expected Results

Identification of the cleaved amino acid is achieved by comparing its chromatographic properties to those of known standards.

Table 2: Chromatographic Characteristics of DABTH-Amino Acids

| DABTH-Amino Acid | Expected Color on TLC | Typical HPLC Elution Order | Notes |

| Aspartic Acid (Asp) | Red | Early | Very polar |

| Glutamic Acid (Glu) | Red | Early | Very polar |

| Asparagine (Asn) | Red | Early | Polar |

| Serine (Ser) | Red | Early | Polar |

| Glutamine (Gln) | Red | Early | Polar |

| Threonine (Thr) | Red | Early | Polar |

| Glycine (Gly) | Red | Early-Mid | |

| Histidine (His) | Red | Early-Mid | Basic |

| Arginine (Arg) | Red | Early-Mid | Basic |

| Alanine (Ala) | Red | Mid | Nonpolar |

| Proline (Pro) | Red | Mid | Secondary amine derivative |

| Tyrosine (Tyr) | Red | Mid-Late | Aromatic |

| Valine (Val) | Red | Mid-Late | Nonpolar |

| Methionine (Met) | Red | Mid-Late | Nonpolar |

| Isoleucine (Ile) | Red | Late | Very nonpolar, hard to separate from Leu |

| Leucine (Leu) | Red | Late | Very nonpolar, hard to separate from Ile[5][6] |

| Phenylalanine (Phe) | Red | Late | Very nonpolar, aromatic |

| Tryptophan (Trp) | Red | Late | Very nonpolar, aromatic |

| Cysteine (Cys) | Red | Varies | Typically modified before sequencing |

| Lysine (Lys) | Red | Varies | Can be derivatized at both α and ε amino groups |

Note: HPLC elution order is a generalization for a standard C18 reverse-phase column with an increasing organic solvent gradient. Actual retention times are highly method-dependent.

Advantages, Limitations, and Modern Applications

Advantages:

-

High Sensitivity: The azobenzene chromophore allows for the detection of DABTH-amino acids in the picomole range.[5][6]

-

Visual Detection: The colored derivatives eliminate the need for UV detectors or staining reagents, simplifying analysis, especially with TLC.[5]

-

Cost-Effectiveness: Manual sequencing with DABITC is significantly less expensive than automated PITC-based sequencing, making it accessible for smaller labs.

-

In-Process Validation: The characteristic color changes provide immediate qualitative feedback on the reaction's success.[6]

Limitations:

-

Peptide Length: Like all Edman-based methods, the efficiency of each cycle is not 100%. Cumulative errors and increasing background signal limit the practical sequencing length to about 30-50 residues.[1]

-

Blocked N-Termini: The method will not work if the N-terminal amino group is chemically modified (e.g., acetylated or formylated).[1]

-

Throughput: The manual process is labor-intensive and not suitable for high-throughput applications compared to modern mass spectrometry-based proteomics.

Applications:

-

N-Terminal Sequence Confirmation: Verifying the N-terminal sequence of recombinantly expressed proteins.

-

Peptide Sequencing: Determining the primary structure of short, purified peptides.

-

Proteomics: While largely superseded by mass spectrometry for large-scale proteomics, DABITC can be used to identify proteins by obtaining a short "N-terminal sequence tag" that can be used to search protein databases.[10][11]

Conclusion

The DABITC chromophore remains a powerful and relevant tool in protein chemistry. By ingeniously combining the proven stepwise chemistry of the Edman degradation with a highly sensitive and visually intuitive chromophore, it provides a robust, accessible, and self-validating method for N-terminal protein sequencing. While high-throughput proteomics now relies heavily on mass spectrometry, the elegance, simplicity, and cost-effectiveness of the DABITC method ensure its enduring value for targeted sequencing applications and in educational settings.

References

- Chang, J. Y., Creaser, E. H., & Hughes, G. J. (1976). 4-NN-Dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis. Portland Press. [Link]

- PubMed. (1976). 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis. PubMed. [Link]

- Wikipedia. (n.d.).

- Sławiński, M., et al. (2020).

- CAS Common Chemistry. (n.d.).

- Hanczkó, R., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites. [Link]

- MtoZ Biolabs. (n.d.).

- Chemistry LibreTexts. (2022).

- OpenStax. (2023).

- Agilent. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]

- ResearchGate. (2018). HPLC of amino acids as dansyl and dabsyl derivatives.

- Der-Ghazal, V., et al. (2013).

- Shimadzu. (2021).

- Eizirik, D. L., et al. (2021). The role of proteomics in assessing beta-cell dysfunction and death in type 1 diabetes.

- Lapolla, A., et al. (2011). Protein Glycation in Diabetes as Determined by Mass Spectrometry.

- Pérez, M. J., et al. (2021). The Major Chromophore Arising from Glucose Degradation and Oxidative Stress Occurrence during Lens Proteins Glycation Induced by Glucose. Antioxidants. [Link]

- Call, J. A., et al. (2009). Application of proteomics in the discovery of candidate protein biomarkers in a Diabetes Autoantibody Standardization Program (DASP) sample subset. Journal of Proteome Research. [Link]

- ResearchGate. (2004). The application of proteomics to diabetes.

Sources

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 5. portlandpress.com [portlandpress.com]

- 6. 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(Dimethylamino)azobenzene 4'-Isothiocyanate | CymitQuimica [cymitquimica.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. The role of proteomics in assessing beta-cell dysfunction and death in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Chromophoric Advantage: A Technical Guide to 4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate (DABITC) for Protein Sequencing

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of protein analysis, the precise determination of the N-terminal amino acid sequence remains a cornerstone for understanding protein identity, function, and for the quality control of protein-based therapeutics. The Edman degradation, a venerable and reliable method for sequential N-terminal analysis, has been enhanced through the development of chromophoric reagents that offer distinct advantages over the traditional phenylisothiocyanate (PITC). This technical guide provides an in-depth exploration of 4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate (DABITC), a colored analogue of the Edman reagent. We will delve into its chemical structure, synthesis, and the mechanistic underpinnings of its application in protein sequencing. A core focus will be on the practical advantages conferred by its chromophoric nature, which allows for the direct visualization of the sequencing progress and simplifies the identification of the resulting amino acid derivatives. This guide will provide detailed, field-proven protocols for the synthesis of DABITC, the complete workflow for DABITC-based Edman degradation, and the subsequent analysis of the 4-(N,N-Dimethylamino)azobenzene-4'-thiohydantoin (DABTH) amino acid derivatives by High-Performance Liquid Chromatography (HPLC).

Introduction: The Need for Sensitive and Efficient Protein Sequencing

The primary structure of a protein, its amino acid sequence, dictates its three-dimensional conformation and, consequently, its biological function. For decades, the Edman degradation has been a pivotal technique for elucidating this sequence from the N-terminus.[1] The method relies on the sequential cleavage of the N-terminal amino acid residue after its derivatization with an isothiocyanate. The cleaved derivative is then identified, and the cycle is repeated on the shortened peptide.[2]

The classical Edman reagent, phenylisothiocyanate (PITC), yields phenylthiohydantoin (PTH)-amino acid derivatives that are colorless and require UV detection for their identification by HPLC.[3] The quest for improved sensitivity and ease of detection led to the development of chromophoric and fluorescent Edman-type reagents. This compound (DABITC) emerged as a powerful alternative, offering a distinct visual advantage due to its intense color.[4]

This guide will serve as a comprehensive resource for researchers looking to implement or optimize the use of DABITC in their protein sequencing workflows.

The Structure and Properties of DABITC

DABITC, with the chemical formula C₁₅H₁₄N₄S and a molecular weight of 282.36 g/mol , is an orange to brown crystalline powder.[5][6] Its structure is characterized by an azobenzene core, which is responsible for its chromophoric properties, and a reactive isothiocyanate group (-N=C=S) that enables its covalent attachment to the N-terminal amino group of peptides and proteins.[7]

| Property | Value |

| Chemical Formula | C₁₅H₁₄N₄S |

| Molecular Weight | 282.36 g/mol [5] |

| Appearance | Orange to Brown powder/crystal[5] |

| Melting Point | 167-171 °C[5] |

| CAS Number | 7612-98-8[6] |

The key structural features of DABITC are the dimethylamino group, which acts as an electron-donating group, and the isothiocyanate group, which is the reactive moiety for the Edman degradation. The extended conjugated π-system of the azobenzene structure is the basis for its strong absorption in the visible region of the electromagnetic spectrum.

Synthesis of DABITC

The synthesis of DABITC is a two-step process that begins with the preparation of the precursor, 4-amino-4'-(dimethylamino)azobenzene, followed by its conversion to the isothiocyanate.

Synthesis of 4-amino-4'-(dimethylamino)azobenzene

This precursor is synthesized by the reduction of 4-nitro-4'-(dimethylamino)azobenzene.

Protocol:

-

Suspend 88.1 g of 4-nitro-4'-(dimethylamino)azobenzene in 1080 ml of ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the suspension to a gentle reflux with stirring.

-

Add 1017 g of a 25% sodium hydrogen sulfide solution dropwise over a period of 35 minutes.

-

Continue stirring at a gentle reflux for an additional hour.

-

Cool the reaction mixture to room temperature.

-

Add 2120 ml of water to the mixture and collect the precipitate by suction filtration.

-

Wash the residue with a water/ethanol mixture (3:1 by volume).

-

Dry the product at 50°C in a vacuum oven to yield 4-amino-4'-(dimethylamino)azobenzene.[4]

Synthesis of this compound (DABITC)

The amino group of the precursor is then converted to an isothiocyanate group using thiophosgene.

Protocol:

-

Dissolve the synthesized 4-amino-4'-(dimethylamino)azobenzene in a suitable solvent such as acetone.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene in the same solvent to the cooled amino-azobenzene solution with vigorous stirring.

-

After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

-

The reaction mixture is then worked up to isolate the crude DABITC.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain deep-orange leaflet crystals of DABITC.

The DABITC-Based Edman Degradation: A Step-by-Step Workflow

The core of the DABITC method lies in a modified Edman degradation protocol. The chromophoric nature of DABITC allows for visual tracking of the coupling and cleavage steps.

Detailed Protocol for Manual DABITC Edman Degradation

This protocol is adapted for the manual sequencing of picomole quantities of several polypeptides simultaneously.[8]

Materials:

-

DABITC solution (10 nmol/µl in pyridine)

-

Phenylisothiocyanate (PITC) solution (5% v/v in pyridine)

-

Anhydrous trifluoroacetic acid (TFA)

-

Aqueous TFA (50% v/v)

-

Boron trifluoride-diethyl etherate (for serine and threonine recovery)

-

Solvents for extraction (e.g., butyl acetate, ethyl acetate)

-

HPLC system with a visible light detector

Procedure:

-

Sample Preparation: Dissolve the purified peptide or protein sample in a suitable buffer.

-

Coupling:

-

To the sample, add the DABITC solution. For enhanced coupling efficiency, a double coupling with both DABITC and PITC can be employed.[8]

-

Incubate the mixture at an elevated temperature (e.g., 52°C) for approximately 50 minutes. The solution will appear purple.

-

-

Extraction of Excess Reagent:

-

After coupling, extract the excess DABITC and by-products with a suitable organic solvent mixture (e.g., heptane/ethyl acetate).

-

Dry the aqueous phase containing the derivatized peptide under vacuum.

-

-

Cleavage:

-

Add anhydrous TFA to the dried sample.

-

Incubate at 52°C for 10 minutes to cleave the N-terminal DABTC-amino acid as its anilinothiazolinone (DABTZ) derivative.

-

Dry the sample under vacuum.

-

-

Extraction of the DABTZ-Amino Acid:

-

Extract the cleaved DABTZ-amino acid with an organic solvent (e.g., butyl acetate). The remaining shortened peptide stays in the aqueous phase.

-

-

Conversion to the DABTH-Amino Acid:

-

To the extracted DABTZ-amino acid, add 50% aqueous TFA.

-

Incubate at 52°C for 40 minutes to convert the unstable DABTZ derivative to the stable, colored 4-(N,N-Dimethylamino)azobenzene-4'-thiohydantoin (DABTH)-amino acid. The color of the solution will change from blue to red.[4]

-

For improved recovery of serine and threonine derivatives, boron trifluoride-diethyl etherate can be used instead of TFA for the cleavage step.[8]

-

-

Preparation for the Next Cycle:

-

The shortened peptide remaining in the reaction vessel is dried and subjected to the next cycle of Edman degradation.

-

-

Analysis of the DABTH-Amino Acid:

-

The dried DABTH-amino acid is redissolved in a suitable solvent and analyzed by HPLC.

-

HPLC Analysis of DABTH-Amino Acid Derivatives

The separation and identification of the 20 common amino acid DABTH derivatives can be achieved using reversed-phase HPLC with visible light detection.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase A: Aqueous buffer (e.g., sodium acetate)

-

Mobile Phase B: Acetonitrile

-

Gradient: A gradient of increasing acetonitrile concentration is used to elute the DABTH-amino acids.

-

Detection: Visible light detector set at a wavelength where the DABTH derivatives have maximum absorbance (typically around 436 nm).

-

Flow Rate: Typically 1 ml/min.

The elution order of the DABTH-amino acids is dependent on their polarity, with more polar derivatives eluting earlier. The identification of each amino acid is based on the retention time of its DABTH derivative compared to a standard mixture of DABTH-amino acids.

Advantages of DABITC over PITC

The primary advantage of DABITC over the traditional PITC is its chromophoric nature, which offers several practical benefits:

-

Visual Monitoring: The distinct color changes during the coupling (purple), cleavage (blue), and conversion (red) steps provide a simple and effective way to monitor the progress of the sequencing reaction.[4]

-

Simplified Detection: The resulting DABTH-amino acids are intensely colored, allowing for their detection using a simple visible light detector in the HPLC system. This eliminates the need for a more complex and often less stable UV detector required for PTH-amino acids.

-

High Sensitivity: The high molar absorptivity of the DABTH derivatives allows for the detection of amino acids at the picomole level.[4]

-

Reduced Interference: Detection in the visible range minimizes interference from other UV-absorbing contaminants that may be present in the sample.

Limitations and Considerations

While DABITC offers significant advantages, it is important to be aware of its limitations:

-

Blocked N-termini: Like all Edman-based methods, DABITC sequencing will not work if the N-terminus of the protein is chemically modified (e.g., acetylated).

-

Peptide Length: The efficiency of the Edman degradation decreases with each cycle, limiting the practical sequencing length to approximately 30-50 residues.[9]

-

Sample Purity: The presence of impurities can interfere with the reactions and the analysis, necessitating highly purified protein or peptide samples.

Conclusion

This compound (DABITC) stands out as a valuable tool in the protein chemist's arsenal. Its inherent color provides a unique and practical advantage in the Edman degradation, simplifying the workflow and enhancing the sensitivity of N-terminal protein sequencing. By offering a visual guide to the chemical transformations and enabling straightforward detection of the final amino acid derivatives, DABITC streamlines a classic and powerful technique for protein analysis. This guide has provided the fundamental knowledge and detailed protocols necessary for the successful implementation of DABITC-based protein sequencing, empowering researchers to confidently and efficiently elucidate the primary structure of their proteins of interest.

References

- Chang, J. Y., Brauer, D., & Wittmann-Liebold, B. (1978). 4-NN-Dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis. FEBS letters, 93(2), 205-214.

- Stadler, H., & Beyreuther, K. (1989). Analysis of 4-N,N-dimethylaminoazobenzene 4'-thiohydantoin amino acids at sub-picomole levels by high-performance liquid chromatography: simultaneous manual sequencing of picomole quantities of several polypeptides. Analytical biochemistry, 177(1), 46-49.

- NIST. (n.d.). 4-Amino-4'-(dimethylamino)azobenzene. In NIST Chemistry WebBook.

- NIST. (n.d.). 4-Amino-4'-(dimethylamino)azobenzene. In NIST Chemistry WebBook.

- UC Davis Proteomics Core Facility. (n.d.). Protein Sequencing Protocols.

- Wikipedia. (n.d.). Edman degradation.

- Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. In Organic Chemistry.

- Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.

- Orsburn, B. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Novor Blog.

- van der Heiden, E. G., & Beijnen, J. H. (1993). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.

- OpenStax. (2023, September 20). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry.

- Rohman, A., & Windarsih, A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-10.

- Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation.

- Dowling, D. P., & Lareau, L. F. (2015). Sequential degradation of peptides with an insoluble Edman reagent. Biochemistry, 8(12), 4728-4734.

- D'Aniello, A., D'Onofrio, G., Pischetola, M., D'Aniello, S., Vetere, A., Petrucelli, L., & Fisher, G. H. (1993). -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Amino acids, 5(1), 67-75.

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 4. 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 7612-98-8 [chemicalbook.com]

- 6. 4-Amino-4'-(dimethylamino)azobenzene [webbook.nist.gov]

- 7. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent | MDPI [mdpi.com]

- 8. Analysis of 4-N,N-dimethylaminoazobenzene 4'-thiohydantoin amino acids at sub-picomole levels by high-performance liquid chromatography: simultaneous manual sequencing of picomole quantities of several polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Edman degradation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physical Characteristics and Applications of 4-(Dimethylamino)azobenzene-4'-isothiocyanate (DABITC)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of a Chromophoric Reagent

In the landscape of protein analysis, the precise determination of amino acid sequences remains a cornerstone of understanding protein function, structure, and evolution. Among the chemical tools developed for this purpose, 4-(Dimethylamino)azobenzene-4'-isothiocyanate, commonly known as DABITC, holds a significant place. As a chromophoric analogue of phenyl isothiocyanate (PITC), the classical Edman reagent, DABITC offers a visually discernible and highly sensitive method for N-terminal amino acid sequencing. This guide provides a comprehensive overview of the core physical characteristics of DABITC and delves into the technical intricacies of its application in protein chemistry, offering field-proven insights for researchers and drug development professionals.

Part 1: Core Physical and Chemical Properties of DABITC

A thorough understanding of the fundamental properties of DABITC is paramount for its effective storage, handling, and application in sensitive analytical procedures.

Chemical Identity and Structure

DABITC is an aromatic isothiocyanate featuring a dimethylaminoazobenzene chromophore. This structural feature is central to its utility, imparting a distinct color to its derivatives that allows for visual or spectrophotometric detection.

Molecular Formula: C₁₅H₁₄N₄S

Molecular Weight: 282.37 g/mol

Chemical Structure:

Caption: Chemical structure of 4-(Dimethylamino)azobenzene-4'-isothiocyanate (DABITC).

Tabulated Physical Properties

The following table summarizes the key physical characteristics of DABITC, which are critical for its proper handling and use in experimental settings.

| Property | Value | Source |

| Appearance | Orange to brown or rust-colored crystalline powder | [1][2] |

| Melting Point | 167-172 °C | [2][3] |

| Solubility | Soluble in acetone and pyridine. Solutions in pyridine should be used immediately as the compound is prone to decomposition. | [2] |

| Purity (typical) | >98.0% (HPLC) | [1] |

| Moisture Sensitivity | Moisture sensitive; should be stored in a desiccator. | [2] |

Part 2: The Core Application - Edman Degradation for N-Terminal Sequencing

The primary application of DABITC is in the sequential degradation of peptides and proteins from the N-terminus, a process known as the Edman degradation. The chromophoric nature of DABITC provides a distinct advantage over the traditional PITC reagent by yielding colored derivatives that are easily detectable.

The Chemistry of DABITC-Mediated Edman Degradation

The Edman degradation is a cyclical process involving three main steps: coupling, cleavage, and conversion. The causality behind each step is crucial for understanding the self-validating nature of this protocol.

-

Coupling: Under mildly alkaline conditions (typically using a pyridine solution), the electrophilic isothiocyanate group (-N=C=S) of DABITC reacts with the nucleophilic uncharged α-amino group of the N-terminal amino acid of a peptide or protein. This reaction forms a 4-NN-dimethylaminoazobenzene-4'-thiocarbamoyl (DABTC) derivative of the peptide. The alkaline environment is essential to deprotonate the N-terminal amino group, enhancing its nucleophilicity.

-

Cleavage: The peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). The sulfur atom of the DABTC adduct attacks the carbonyl carbon of the first peptide bond, leading to the cleavage of the N-terminal amino acid as a thiazolinone derivative (anilinothiazolinone or ATZ-amino acid). This step is performed in an anhydrous environment to prevent acid-catalyzed hydrolysis of other peptide bonds. The remainder of the peptide chain is left intact, ready for the next cycle of degradation.

-

Conversion and Identification: The unstable ATZ-amino acid derivative is extracted and then converted to a more stable 4-NN-dimethylaminoazobenzene-4'-thiohydantoin (DABTH) amino acid derivative by treatment with aqueous acid. These DABTH-amino acids are intensely colored, typically appearing as red spots on TLC plates, which allows for their identification.[4] A valuable feature of this reagent is the observable color change during the process: the initial purple color of the reaction mixture turns blue upon formation of the thiocarbamoyl derivative and finally red after conversion to the thiohydantoin derivative.[4]

Workflow for DABITC-Based Edman Degradation

The following diagram illustrates the cyclical workflow of Edman degradation using DABITC.

Caption: Workflow of a single cycle of Edman degradation using DABITC.

Part 3: Analytical Methodologies for DABTH-Amino Acid Identification

The success of protein sequencing with DABITC relies on the robust and accurate identification of the resulting DABTH-amino acid derivatives in each cycle. Historically, thin-layer chromatography (TLC) was the primary method, but high-performance liquid chromatography (HPLC) now offers superior resolution and quantification.

Thin-Layer Chromatography (TLC)

The colored nature of DABTH-amino acids makes them amenable to separation and identification by TLC on polyamide sheets.[4] The different Rf values of the various DABTH-amino acids in specific solvent systems allow for their identification by comparison to standards. The detection is straightforward due to their inherent color, with sensitivities reaching the picomole level.[4]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the modern method of choice for the separation and identification of DABTH-amino acids.[5][6] This technique provides excellent resolution, allowing for the separation of even structurally similar amino acid derivatives, and enables quantitative analysis.

Experimental Protocol: RP-HPLC Separation of DABTH-Amino Acids

The following is a representative protocol synthesized from established methods. Optimization may be required based on the specific HPLC system and column used.

-

Instrumentation: A standard HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Aqueous buffer (e.g., sodium acetate)

-

Solvent B: Acetonitrile

-

-

Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is typically employed to effectively separate the various DABTH-amino acids, which have a range of polarities. The exact gradient profile should be optimized to achieve baseline separation of all expected derivatives.[5]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

-

Detection: UV-Vis detection at the absorption maximum (λmax) of the DABTH chromophore. While specific λmax values for each derivative can vary slightly, a wavelength in the visible range (around 436 nm for dabsyl derivatives, a related class of compounds) is generally used for high sensitivity and specificity.[7]

-

Identification: DABTH-amino acids are identified by comparing their retention times with those of known standards run under the same chromatographic conditions.

Part 4: Synthesis and Purification of DABITC

For laboratories that require larger quantities or wish to have direct quality control, the synthesis of DABITC is a feasible process. The following protocol is based on the method described by Chang et al. (1976).[1]

Experimental Protocol: Synthesis and Purification of DABITC

-

Synthesis: The synthesis involves the reaction of 4-amino-4'-(dimethylamino)azobenzene with thiophosgene. This reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment due to the toxicity of thiophosgene.

-

Purification: The crude DABITC can be purified by column chromatography followed by recrystallization.

-

Dissolve the crude product in a suitable solvent such as benzene.

-

Elute through a silica gel column with the same solvent.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from pure ethanol to obtain deep-orange leaflet crystals.[1]

-

-

Characterization: The purity of the synthesized DABITC should be confirmed by measuring its melting point and by HPLC analysis. The presence of the isothiocyanate group can be confirmed by infrared (IR) spectroscopy, which will show a characteristic strong absorption peak around 2150 cm⁻¹.[1]

Part 5: Concluding Remarks and Future Perspectives

DABITC remains a valuable tool in the protein chemist's arsenal, particularly for N-terminal sequencing of small to medium-sized peptides. Its key advantages lie in the simplicity of detection of its colored derivatives and the high sensitivity that can be achieved. While mass spectrometry-based methods have become dominant for high-throughput proteomics, Edman degradation with reagents like DABITC provides an orthogonal and often more direct method for N-terminal sequence confirmation, which is crucial for protein identification and characterization. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently employ DABITC in their protein analysis workflows, ensuring the generation of reliable and high-quality sequencing data.

References

- Chang, J. Y., Creaser, E. H., & Bentley, K. W. (1976). 4-NN-Dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis. Biochemical Journal, 153(3), 607–611.

- Prieto, J. A., Collar, C., & Benedito de Barber, C. (1985). Separation of Amino Acids Dimethylaminobenzenethiohydantoin Derivatives by Reversed-Phase High-Performance Liquid Chromatography.

- Chang, J. Y. (1983).

- MtoZ Biolabs. (n.d.). Mechanism of Edman Degradation in Protein Sequencing.

- ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.

- Shimadzu. (n.d.). Theory of Edman Sequencing.

- Wikipedia. (n.d.). Edman degradation.

- Molnár-Perl, I. (Ed.). (2005).

Sources

- 1. HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 3. Mechanism of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Edman degradation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

The Chromophoric Revolution in Protein Sequencing: A Technical Guide to the DABITC Reagent

For researchers, scientists, and drug development professionals engaged in the intricate world of protein analysis, the precise determination of a protein's primary structure—the linear sequence of its amino acid residues—is a cornerstone of modern biochemistry. This sequence underpins a protein's function, its interactions, and its role in both health and disease. While mass spectrometry has emerged as a powerful high-throughput technique, the classical Edman degradation method continues to offer unparalleled precision for N-terminal sequencing.[1][2] This in-depth guide delves into a significant refinement of this classical technique: the use of the chromophoric reagent 4-N,N-dimethylaminoazobenzene-4'-isothiocyanate, or DABITC. We will explore the core principles of this methodology, its practical implementation, and the distinct advantages it offers in the quest to unravel the language of proteins.

The Edman Degradation: A Stepwise Unraveling of Protein Sequence

Developed by Pehr Edman in 1950, the Edman degradation is a powerful method for sequentially removing and identifying amino acids from the N-terminus of a peptide or protein.[3][4] The process involves a cyclical series of chemical reactions that cleave the N-terminal amino acid without hydrolyzing the rest of the peptide bonds, a crucial feature that allows for the sequential analysis of the polypeptide chain.[5][6]

The traditional Edman degradation utilizes phenylisothiocyanate (PITC) as the coupling reagent. While effective, the resulting phenylthiohydantoin (PTH)-amino acid derivatives require UV detection for identification, and the sensitivity can be a limiting factor when working with scarce protein samples. This is where chromophoric reagents like DABITC have revolutionized the field.

Introducing DABITC: A Colorful Advancement in Sequencing Chemistry

4-N,N-dimethylaminoazobenzene-4'-isothiocyanate (DABITC) is a chromophoric analogue of PITC.[7] Its key innovation lies in the integration of an azobenzene chromophore into the isothiocyanate reagent. This structural modification imparts a distinct color to the resulting amino acid derivatives, the 4-N,N-dimethylaminoazobenzene-4'-thiohydantoins (DABTHs), allowing for their direct visualization and enhancing the sensitivity of detection down to the picomole range.[8][9]

One of the most remarkable features of DABITC is the color change that occurs throughout the Edman degradation cycle. The initial reagent is purple, the intermediate thiocarbamoyl derivative is blue, and the final thiohydantoin amino acid derivative is red.[8] This visual feedback provides a valuable, at-a-glance confirmation of the reaction's progress, a feature absent in the traditional PITC-based method.[8]

The DABITC-Edman Degradation Workflow: A Step-by-Step Technical Protocol

The DABITC-based Edman degradation follows the same fundamental three-step cycle as the traditional method: coupling, cleavage, and conversion. However, the use of a colored reagent introduces some practical advantages, particularly in manual sequencing protocols.

Manual Protein Sequencing with DABITC: A Detailed Protocol

This protocol outlines the manual procedure for determining the N-terminal sequence of a peptide or protein using DABITC.

Materials and Reagents:

-

Purified peptide or protein sample (1-10 nmol)

-

DABITC solution (10 mg/mL in acetone or pyridine)

-

Sequencing buffer (e.g., 50% aqueous pyridine, pH 9.0)

-

Anhydrous trifluoroacetic acid (TFA)

-

Heptane/ethyl acetate solvent mixture (e.g., 2:1 v/v)

-

Aqueous acid (e.g., 1 M HCl)

-

Polyamide thin-layer chromatography (TLC) sheets

-

DABTH-amino acid standards

-

TLC developing solvents (e.g., a two-dimensional system with acetic acid:water and toluene:n-hexane:acetic acid)[9]

Experimental Procedure:

-

Coupling Reaction:

-

Dissolve the peptide sample in the sequencing buffer.

-

Add the DABITC solution in excess and incubate at a controlled temperature (e.g., 50-55°C) for a specified time (typically 30-60 minutes). The solution will appear purple.

-

Causality: The mildly alkaline conditions (pH ~9.0) are crucial for ensuring the N-terminal α-amino group is deprotonated and thus nucleophilic, facilitating its attack on the electrophilic carbon of the isothiocyanate group of DABITC. This forms the DABTC-peptide derivative, which appears blue.

-

-

Extraction of Excess Reagent:

-

After the coupling reaction, extract the excess DABITC and its by-products with the heptane/ethyl acetate mixture.

-

The aqueous phase, containing the derivatized peptide, is retained.

-

Self-Validation: The distinct colors of the phases aid in efficient separation. The organic phase will be colored by the excess purple DABITC, while the aqueous phase will retain the blue color of the DABTC-peptide.

-

-

Cleavage Reaction:

-

Lyophilize the aqueous phase to remove the pyridine.

-

Add anhydrous TFA to the dried sample and incubate at a controlled temperature (e.g., 50°C) for a short period (around 10-15 minutes).

-

Causality: The strong anhydrous acid catalyzes the cleavage of the peptide bond between the first and second amino acid residues, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.

-

-

Extraction of the Cleaved Amino Acid Derivative:

-

Evaporate the TFA under a stream of nitrogen.

-

Add water and extract the DABTH-amino acid derivative with a suitable organic solvent (e.g., butyl acetate).

-

The remaining peptide, now one residue shorter, remains in the aqueous phase and can be subjected to the next cycle of degradation.

-

-

Conversion to the Stable DABTH-Amino Acid:

-

Evaporate the organic extract containing the ATZ derivative.

-

Add aqueous acid (e.g., 1 M HCl) and heat (e.g., 80°C for 10 minutes) to convert the unstable ATZ derivative into the more stable DABTH-amino acid. The solution will turn red.[8]

-

Self-Validation: The appearance of the red color is a positive indicator of a successful cleavage and conversion step.

-

-

Identification of the DABTH-Amino Acid:

-

Spot the resulting DABTH-amino acid onto a polyamide TLC sheet alongside a mixture of DABTH-amino acid standards.

-

Develop the chromatogram using a two-dimensional solvent system.

-

The identity of the N-terminal amino acid is determined by comparing the position of the sample spot with the standard spots. The colored spots are readily visible without the need for additional staining or UV visualization.[9]

-

Workflow of Manual DABITC Edman Degradation

Caption: Workflow of manual protein sequencing using the DABITC reagent.

Automated Protein Sequencing with DABITC

The principles of DABITC-based Edman degradation can also be applied to automated protein sequencers. While many modern sequencers are optimized for PITC chemistry, the use of DABITC is feasible with appropriate modifications to the instrument's program and reagent delivery system.[8] The primary advantage in an automated context is the enhanced sensitivity of detection of the DABTH-amino acids by HPLC.

Key Considerations for Automation:

-

Reagent Compatibility: Ensure that the solvents and reagents used are compatible with the tubing and seals of the automated sequencer.

-

Program Optimization: The reaction times, temperatures, and solvent delivery volumes may need to be adjusted to optimize the coupling, cleavage, and conversion steps for DABITC.

-

HPLC System: The HPLC system must be equipped with a visible-light detector set to the appropriate wavelength for detecting the colored DABTH-amino acids (typically around 436 nm).

Identification of DABTH-Amino Acids by High-Performance Liquid Chromatography (HPLC)

For quantitative and high-resolution analysis, reverse-phase HPLC is the method of choice for identifying DABTH-amino acid derivatives.[10]

Typical HPLC Parameters:

| Parameter | Specification |

| Column | C18 reverse-phase column |

| Mobile Phase A | Aqueous buffer (e.g., sodium acetate) |

| Mobile Phase B | Acetonitrile |

| Gradient | A programmed gradient of increasing acetonitrile concentration |

| Detection | Visible light detector at ~436 nm |

| Flow Rate | Typically 1.0 mL/min |

| Temperature | Controlled, often around 40°C |

A well-optimized HPLC method can separate the common DABTH-amino acids in a single run, allowing for their unambiguous identification and quantification by comparing their retention times and peak areas to those of known standards.[10]

Chemical Reactions in DABITC-based Edman Degradation

Caption: The three key chemical reactions in a cycle of DABITC Edman degradation.

Advantages and Limitations of the DABITC Method

The use of DABITC offers several distinct advantages over the traditional PITC-based Edman degradation, but it is also important to be aware of its limitations.

Advantages:

-

High Sensitivity: The chromophoric nature of the DABTH-amino acids allows for their detection in the low picomole range, making it ideal for sequencing precious or low-abundance protein samples.[8]

-

Visible Detection: The colored derivatives eliminate the need for UV detection, simplifying the identification process, especially in manual sequencing using TLC.[11]

-

Visual Reaction Monitoring: The color changes throughout the reaction cycle provide a simple and effective way to monitor the progress of the sequencing experiment.[8]

-

No Destruction of Acid-Labile Amino Acids: The mild conditions of the Edman degradation preserve acid-labile amino acid residues that would be destroyed by acid hydrolysis-based sequencing methods.[11]

Limitations:

-

Peptide Length: Like all Edman degradation methods, the efficiency of the reaction decreases with each cycle. This typically limits the reliable sequencing length to approximately 30-50 amino acid residues.[1][5]

-

N-Terminal Blockage: If the N-terminal amino group of the protein is chemically modified (e.g., acetylated), it will not be available to react with DABITC, and the sequencing process will be blocked.[1]

-

Separation of Leucine and Isoleucine: The DABTH derivatives of leucine and isoleucine can be difficult to resolve by TLC, though they can typically be separated by HPLC.[8]

Comparative Analysis: DABITC vs. PITC

| Feature | DABITC (4-N,N-dimethylaminoazobenzene-4'-isothiocyanate) | PITC (Phenylisothiocyanate) |

| Detection Method | Colorimetric (Visible Light) | UV Absorbance |

| Sensitivity | High (picomole range) | Moderate (nanomole range) |

| Derivative | DABTH-amino acid (colored) | PTH-amino acid (colorless) |

| Visual Monitoring | Yes (purple -> blue -> red) | No |

| Instrumentation | Standard sequencer with visible detector or TLC | Standard sequencer with UV detector |

Conclusion: The Enduring Value of Chromophoric Reagents in Protein Sequencing

The development of the DABITC reagent represents a significant milestone in the history of protein sequencing. By introducing a chromophore into the Edman degradation chemistry, researchers gained a more sensitive, user-friendly, and visually intuitive method for unraveling the primary structure of proteins. While high-throughput mass spectrometry has become the dominant technology for large-scale proteomics, the precision and reliability of N-terminal sequencing via Edman degradation, particularly when enhanced by reagents like DABITC, remain indispensable for many applications. For the validation of recombinant protein N-termini, the characterization of purified proteins, and in any scenario where absolute sequence accuracy from the N-terminus is paramount, the DABITC method continues to be a powerful and valuable tool in the arsenal of the protein chemist.

References

- Prieto, J. A., Collar, C., & Benedito de Barber, C. (1987). Separation of Amino Acids Dimethylaminobenzenethiohydantoin Derivatives by Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 25(3), 117-121. [Link]

- Chang, J. Y., Creaser, E. H., & Bentley, K. W. (1976). 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis. Biochemical Journal, 153(3), 607–611. [Link]

- Chang, J. Y., Creaser, E. H., & Hughes, G. J. (1977). A new manual method for protein-sequence analysis. FEBS Letters, 78(1), 147-150. [Link]

- MtoZ Biolabs. (n.d.).

- Knecht, R., & Chang, J. Y. (1986). Sequence determination of eglin C using combined microtechniques of amino acid analysis, peptide isolation, and automatic Edman degradation. Analytical Biochemistry, 156(2), 331-337. [Link]

- Chang, J. Y. (1979). A novel manual method for protein-sequence analysis. Biochimica et Biophysica Acta (BBA) - Protein Structure, 578(1), 175-187. [Link]

- Wikipedia. (2023).

- Rapid Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. [Link]

- Shimadzu. (n.d.). Theory of Edman Sequencing. [Link]

- Smith, J. B. (2000). Peptide Sequencing by Edman Degradation. In The Protein Protocols Handbook (pp. 515-524). Humana Press. [Link]

- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.

- Edman, P., & Begg, G. (1967). A protein sequenator. European Journal of Biochemistry, 1(1), 80-91.

- MtoZ Biolabs. (n.d.).

- Centro de Investigaciones Biológicas (CSIC). (n.d.).

Sources

- 1. ehu.eus [ehu.eus]

- 2. scribd.com [scribd.com]

- 3. search.library.ucdavis.edu [search.library.ucdavis.edu]

- 4. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jascoinc.com [jascoinc.com]

- 6. mdpi.com [mdpi.com]

- 7. Colorimetric determination of some amino acids containing a sulfur group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sequence determination of eglin C using combined microtechniques of amino acid analysis, peptide isolation, and automatic Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 10. academic.oup.com [academic.oup.com]

- 11. cib.csic.es [cib.csic.es]

A Technical Guide to the Hydrophobicity of 4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate (DABITC) for Advanced Protein Analysis

This guide provides an in-depth exploration of the physicochemical properties of 4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate (DABITC), with a core focus on its pronounced hydrophobicity. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical role of DABITC's hydrophobic character in its application as a powerful tool for protein sequencing and the analysis of membrane-associated proteins.

Introduction: The Significance of a Hydrophobic Chromophore in Protein Chemistry

This compound, commonly known as DABITC, is a chromophoric labeling reagent renowned for its utility in the sequential degradation of peptides, a process pioneered by Pehr Edman.[1][2] Its chemical structure, featuring an azobenzene moiety linked to an isothiocyanate reactive group, imparts two key properties: a distinct color for sensitive detection and significant hydrophobicity. While the chromophoric nature of DABITC is widely appreciated for enhancing the sensitivity of detection down to picomolar amounts, its hydrophobic character is a pivotal, yet often less discussed, attribute that dictates its efficacy and application scope.[2]

Hydrophobic interactions are fundamental forces governing protein folding, stability, and intermolecular recognition.[3][4][5] The strategic use of a hydrophobic reagent like DABITC allows for the probing of non-polar environments within proteins, particularly the transmembrane domains of membrane proteins which remain challenging to characterize with water-soluble reagents.[6][7] This guide will dissect the hydrophobicity of DABITC, from its quantitative assessment to its profound implications in experimental design and data interpretation.

Physicochemical Properties and the Hydrophobic Nature of DABITC